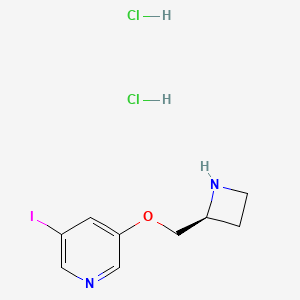

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride

Vue d'ensemble

Description

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H13Cl2IN2O and its molecular weight is 363.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azetines - Azetidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 5-Iodo-A-85380 dihydrochloride are the α4β2 and α6β2 subtypes of nicotinic acetylcholine receptors (nAChRs) . These receptors are widely distributed in the brain and play crucial roles in neurotransmission .

Mode of Action

5-Iodo-A-85380 dihydrochloride acts as a highly potent and subtype-selective agonist for the α4β2 and α6β2 nAChRs . It binds to these receptors in the brain with high affinity, with Kd values of 12 and 14 pM, respectively .

Biochemical Pathways

Upon binding to the α4β2 and α6β2 nAChRs, 5-Iodo-A-85380 dihydrochloride activates these receptors, leading to an influx of ions across the neuronal membrane . This results in the release of various neurotransmitters, including dopamine , which can influence numerous downstream biochemical pathways and neuronal processes.

Result of Action

The activation of α4β2 and α6β2 nAChRs by 5-Iodo-A-85380 dihydrochloride can have various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence neuronal excitability, and affect synaptic plasticity . These effects can, in turn, impact various brain functions and behaviors.

Propriétés

IUPAC Name |

3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVVFYWEBSHGBV-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CC(=CN=C2)I.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1COC2=CC(=CN=C2)I.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217837-17-6 | |

| Record name | Pyridine, 3-[(2S)-2-azetidinylmethoxy]-5-iodo-, hydrochloride (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Iodo-A-85380 dihydrochloride interact with its target and what are the downstream effects?

A: 5-Iodo-A-85380 dihydrochloride acts as a selective agonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs) [, ]. Upon binding to these receptors located on the presynaptic membrane of neurons, it triggers a series of downstream events:

- Membrane Depolarization: Activation of α4β2 nAChRs by 5-Iodo-A-85380 dihydrochloride leads to the influx of cations, primarily sodium ions, into the neuron. This influx causes depolarization of the neuronal membrane. []

- Calcium Influx: Membrane depolarization further activates voltage-gated calcium channels, leading to an influx of calcium ions into the presynaptic terminal. []

- Neurotransmitter Release: The increase in intracellular calcium concentration acts as a signal for the fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane. This fusion releases neurotransmitters, such as glutamate, aspartate, and GABA, into the synaptic cleft. [, ]

Q2: How does β-amyloid (Aβ) impact the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release?

A: Research suggests that β-amyloid (Aβ), a peptide implicated in Alzheimer's disease, can modulate the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release in a concentration-dependent manner [, ]:

- High Aβ Concentrations: High concentrations of Aβ (e.g., 100 nM in vitro) have been shown to inhibit the release of glutamate, aspartate, and GABA evoked by 5-Iodo-A-85380 dihydrochloride [, ]. This inhibitory effect suggests that Aβ might interfere with the function of α4β2 nAChRs or downstream signaling pathways involved in neurotransmitter release.

- Low Aβ Concentrations: Interestingly, lower concentrations of Aβ have not demonstrated the same inhibitory effect. For example, 10 nM Aβ did not affect 5-Iodo-A-85380 dihydrochloride-induced GABA release in vitro [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395497.png)

![3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395499.png)

![3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395507.png)

![3-[2-(Sec-butyl)phenoxy]azetidine](/img/structure/B1395509.png)

![3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395513.png)

![3-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1395515.png)

![3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395517.png)

![3-[(3-Chlorobenzyl)oxy]azetidine](/img/structure/B1395518.png)

![3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395519.png)